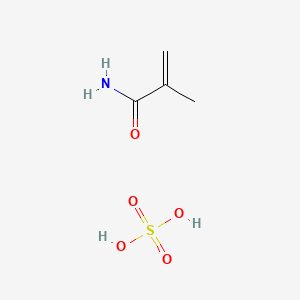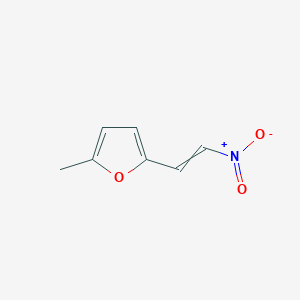
Methacrylammonium hydrogen sulfate
Übersicht
Beschreibung
Methacrylammonium hydrogen sulfate is an organic compound with the formula CH₂=C(CH₃)C(O)NH₂. It is a colorless or white solid that serves as a monomer for the production of polymers and copolymers, some of which are used in hydrogels . This compound is also a precursor to methyl methacrylate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methacrylammonium hydrogen sulfate is typically synthesized by reacting acetone cyanohydrin with concentrated sulphuric acid. This reaction occurs in two steps:
- Formation of α-hydroxyisobutyramide and its acidic sulphate from acetone cyanohydrin and sulphuric acid at 60 to 100°C.
- Conversion of the acidic sulphate to methacrylamide at 130 to 160°C .
Industrial Production Methods: The industrial production of methacrylamide sulphate follows the same synthetic route but on a larger scale. The process involves careful control of temperature and the molar ratio of sulphuric acid to acetone cyanohydrin to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methacrylammonium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: Methacrylamide can be oxidized to form methacrylic acid.
Reduction: Reduction of methacrylamide can yield methacrylamine.
Substitution: Methacrylamide can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products:
Oxidation: Methacrylic acid.
Reduction: Methacrylamine.
Substitution: Various methacrylamide derivatives.
Wissenschaftliche Forschungsanwendungen
Methacrylammonium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the development of biomedical devices and materials.
Industry: Applied in the production of coatings, adhesives, and sealants.
Wirkmechanismus
Methacrylammonium hydrogen sulfate exerts its effects through polymerization, where the double bond in the methacrylamide group reacts to form long polymer chains. This process involves free radical initiation, propagation, and termination steps. The molecular targets include various functional groups that can participate in the polymerization reaction .
Vergleich Mit ähnlichen Verbindungen
Methacrylic acid: Similar in structure but lacks the amide group.
Methyl methacrylate: A methyl ester derivative of methacrylic acid.
Acrylamide: Similar but lacks the methyl group on the double bond.
Uniqueness: Methacrylammonium hydrogen sulfate is unique due to its ability to form hydrogels and its role as a precursor to methyl methacrylate, which is widely used in the production of polymethyl methacrylate (PMMA) plastics .
Eigenschaften
CAS-Nummer |
3351-73-3 |
|---|---|
Molekularformel |
C4H9NO5S |
Molekulargewicht |
183.19 g/mol |
IUPAC-Name |
2-methylprop-2-enamide;sulfuric acid |
InChI |
InChI=1S/C4H7NO.H2O4S/c1-3(2)4(5)6;1-5(2,3)4/h1H2,2H3,(H2,5,6);(H2,1,2,3,4) |
InChI-Schlüssel |
NTQWADDNQQUGRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)N.OS(=O)(=O)O |
Verwandte CAS-Nummern |
3351-73-3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-Dihydro-2h-benzo[6,7]cyclohepta[1,2-b]furan-2,3(4h)-dione](/img/structure/B8763309.png)
![Ethyl 4-[(2,4-dimethoxybenzyl)amino]butanoate](/img/structure/B8763313.png)









